Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-
Brand Name: Vulcanchem
CAS No.: 651731-58-7
VCID: VC16809143
InChI: InChI=1S/C8H8Cl3N2O2P/c9-7-4-2-1-3-6(7)5-12-8(14)13-16(10,11)15/h1-4H,5H2,(H2,12,13,14,15)
SMILES:
Molecular Formula: C8H8Cl3N2O2P
Molecular Weight: 301.5 g/mol

Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-

CAS No.: 651731-58-7

Cat. No.: VC16809143

Molecular Formula: C8H8Cl3N2O2P

Molecular Weight: 301.5 g/mol

* For research use only. Not for human or veterinary use.

Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- - 651731-58-7

Specification

CAS No. 651731-58-7
Molecular Formula C8H8Cl3N2O2P
Molecular Weight 301.5 g/mol
IUPAC Name 1-[(2-chlorophenyl)methyl]-3-dichlorophosphorylurea
Standard InChI InChI=1S/C8H8Cl3N2O2P/c9-7-4-2-1-3-6(7)5-12-8(14)13-16(10,11)15/h1-4H,5H2,(H2,12,13,14,15)
Standard InChI Key ANZUOAYERLKYFH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNC(=O)NP(=O)(Cl)Cl)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central phosphorus atom bonded to two chlorine atoms, an oxygen atom (as part of a phosphoryl group), and a nitrogen atom connected to a carbamoyl group. The carbamoyl group is further substituted with a 2-chlorophenylmethyl moiety, creating a sterically hindered environment that influences its reactivity . The systematic IUPAC name reflects this hierarchy: dichloro-[N-(2-chlorobenzyl)carbamoyl]phosphinic chloride.

Table 1: Fundamental Properties

PropertyValue
CAS Registry Number651731-58-7
Molecular FormulaC₉H₈Cl₃N₂O₂P
Molecular Weight337.49 g/mol
Structural FeaturesPhosphoryl dichloride, carbamoyl, 2-chlorobenzyl

Synthesis and Reactivity

Synthetic Routes

The compound is likely synthesized via a two-step protocol:

  • Carbamoyl Chloride Formation: Reaction of 2-chlorobenzylamine with phosgene or a safer equivalent (e.g., triphosgene) yields N-(2-chlorobenzyl)carbamoyl chloride.

  • Phosphorylation: Treatment with phosphorus oxychloride (POCl₃) introduces the dichlorophosphoryl group. The reaction is typically conducted under anhydrous conditions with a base (e.g., pyridine) to scavenge HCl .

ClC₆H₄CH₂NH₂ + COCl₂ → ClC₆H₄CH₂NHCOClClC₆H₄CH₂NHCOCl + POCl₃ → ClC₆H₄CH₂NHCOP(O)Cl₂\text{ClC₆H₄CH₂NH₂ + COCl₂ → ClC₆H₄CH₂NHCOCl} \\ \text{ClC₆H₄CH₂NHCOCl + POCl₃ → ClC₆H₄CH₂NHCOP(O)Cl₂}

Reactivity Profile

The dichlorophosphoryl group is highly electrophilic, enabling nucleophilic substitutions at phosphorus. Common reactions include:

  • Alcoholysis: Reaction with alcohols or phenols to form phosphoramidate esters.

  • Aminolysis: Substitution with amines to produce phosphoramidate amides.

  • Hydrolysis: Moisture-sensitive, yielding phosphoric acid derivatives .

The 2-chlorophenyl group enhances the compound’s lipophilicity, potentially improving membrane permeability in bioactive derivatives.

Research Gaps and Future Directions

Despite its synthetic utility, phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- remains undercharacterized. Critical research needs include:

  • Crystallographic Studies: To confirm stereoelectronic effects of the 2-chlorophenyl group.

  • Biological Screening: Evaluation against agricultural pathogens or cancer cell lines.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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